![molecular formula C15H22N4O2S2 B5556155 N-[(3S*,4R*)-1-(2,1,3-苯并噻二唑-5-基甲基)-4-丙基-3-吡咯烷基]甲磺酰胺](/img/structure/B5556155.png)

N-[(3S*,4R*)-1-(2,1,3-苯并噻二唑-5-基甲基)-4-丙基-3-吡咯烷基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

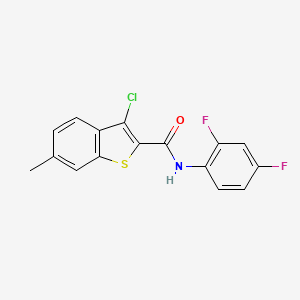

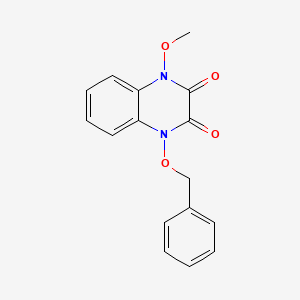

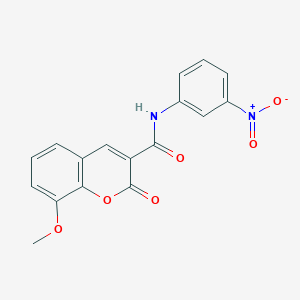

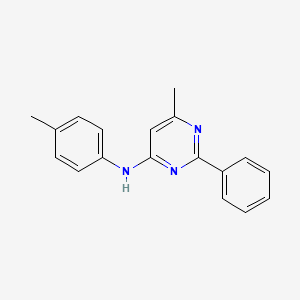

Synthesis Analysis The synthesis of complex molecules involving benzothiadiazol and pyrrolidinyl structures often requires advanced chemical methods. While the specific compound N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide is not directly mentioned in available literature, the synthesis of related compounds typically involves multi-step reactions. These can include the formation of benzothiadiazole derivatives through various catalytic and non-catalytic methods. For example, Rossi et al. (2014) detailed the synthesis of multiply arylated heteroarenes via palladium-catalyzed direct C–H arylation, which could potentially be applied or adapted for the synthesis of complex structures like the one (Rossi et al., 2014).

科学研究应用

分子和超分子结构

类似于 N-[(3S*,4R*)-1-(2,1,3-苯并噻二唑-5-基甲基)-4-丙基-3-吡咯烷基]甲磺酰胺的化合物,例如磺酰胺衍生物,因其分子和超分子结构而受到研究。甲烷、苯和甲苯磺酰胺的 N-[2-(吡啶-2-基)乙基]-衍生物表现出不同的结构特征,包括 N-H...N 氢键、促进分子间 π-π 堆叠和扭曲的分子内 T 形 π-堆叠,这些对于新型材料和催化剂的开发至关重要 (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013)。

催化和合成

包括衍生自吡啶磺酰胺的磺酰胺化合物已用于催化过程,例如酮的无碱转移氢化。这些过程的特点是在空气中具有效率,无需干燥、脱气的底物或碱性添加剂,这简化了广泛的酮的合成,这是有机合成和工业化学的基础方面 (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016)。

绿色化学

在寻求更可持续的化学过程中,磺酰胺化合物通过提供有效的合成途径和催化体系来减少废物和提高反应效率,从而为绿色化学做出贡献。例如,通过 5-Endo-Trig 环化反应合成 2,5-二取代的 3-(苯磺酰基)吡咯烷代表了迈向高产率和优异立体选择性的进步,在药物发现和开发中具有潜在应用 (D. Craig, P. Jones, & G. Rowlands, 2000)。

先进材料开发

磺酰胺和相关杂环的合成和功能化对先进材料的开发具有影响,例如用于电子设备、传感器和光伏电池的材料。例如,通过甲磺酸/SiO2 组合合成苯并噻唑的新方法突出了磺酰胺衍生物在创造具有材料科学潜在用途的化合物方面的多功能性 (H. Sharghi & O. Asemani, 2009)。

未来方向

属性

IUPAC Name |

N-[(3S,4R)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S2/c1-3-4-12-9-19(10-15(12)18-23(2,20)21)8-11-5-6-13-14(7-11)17-22-16-13/h5-7,12,15,18H,3-4,8-10H2,1-2H3/t12-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRNBFDBAJEGK-IUODEOHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)CC2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)